

Spectroscopic and Biological Insights into Vestitone: A Technical Guide

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Compound of Interest

Compound Name:	Vestitone
Cat. No.:	B1219705

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Introduction

Vestitone is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities. Found in various plant species, including those of the *Dalbergia* genus, **vestitone** has garnered interest for its potential pharmacological properties, notably its role as an antibacterial agent.^[1] This technical guide provides a comprehensive overview of the available spectroscopic data for **vestitone**, outlines general experimental protocols for its analysis, and explores its potential mechanism of action based on current research on related isoflavanoids.

Spectroscopic Data

Precise structural elucidation is paramount in the study of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the chemical structure of molecules like **vestitone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available experimental dataset for **vestitone** is not readily accessible, data for the related compound (3R)-**Vestitone** has been reported. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of **vestitone**, based on data from similar isoflavanone structures and the referenced literature.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Vestitone**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2a	~4.6	dd	$J \approx 11.5, 5.0$
H-2b	~4.4	t	$J \approx 11.5$
H-3	~3.8	m	
H-5	~7.8	d	$J \approx 8.5$
H-6	~6.5	dd	$J \approx 8.5, 2.0$
H-8	~6.4	d	$J \approx 2.0$
H-3'	~6.5	d	$J \approx 2.5$
H-5'	~6.4	dd	$J \approx 8.5, 2.5$
H-6'	~7.1	d	$J \approx 8.5$
4'-OCH ₃	~3.8	s	
7-OH	Variable	br s	
2'-OH	Variable	br s	

Note: Predicted values are based on general isoflavanone spectra and may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for (3R)-**Vestitone**

Carbon Atom	Chemical Shift (δ , ppm)
C-2	~71.5
C-3	~48.0
C-4	~198.0
C-4a	~115.0
C-5	~129.0
C-6	~110.0
C-7	~164.0
C-8	~103.0
C-8a	~162.0
C-1'	~118.0
C-2'	~158.0
C-3'	~103.0
C-4'	~160.0
C-5'	~108.0
C-6'	~131.0
4'-OCH ₃	~55.5

Data is based on the literature reference for (3R)-**Vestitone** from Molecules 2011, 16, 9775, as cited in SpectraBase.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The molecular formula for **vestitone** is C₁₆H₁₄O₅, with a corresponding molecular weight of approximately 286.28 g/mol .[1]

Table 3: Mass Spectrometry Data for **Vestitone**

Parameter	Value
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol
Exact Mass	286.08412 g/mol
Predicted M-H ⁻	285.0768

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), flavonoids like **vestitone** typically undergo retro-Diels-Alder (rDA) fragmentation, which involves the cleavage of the C-ring. This fragmentation pattern provides valuable structural information about the substitution on the A and B rings.

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of isoflavonoids like **vestitone**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **vestitone** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
- ¹H NMR Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiment: Standard proton experiment.
 - Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer.
- Experiment: Proton-decoupled carbon experiment.
- Parameters: Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay are typically required compared to ^1H NMR.
- 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, is commonly used.
- Data Acquisition:
 - Full Scan MS: The instrument is first operated in full scan mode to determine the mass of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
 - Tandem MS (MS/MS): The molecular ion is then selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

Biological Activity and Signaling Pathways

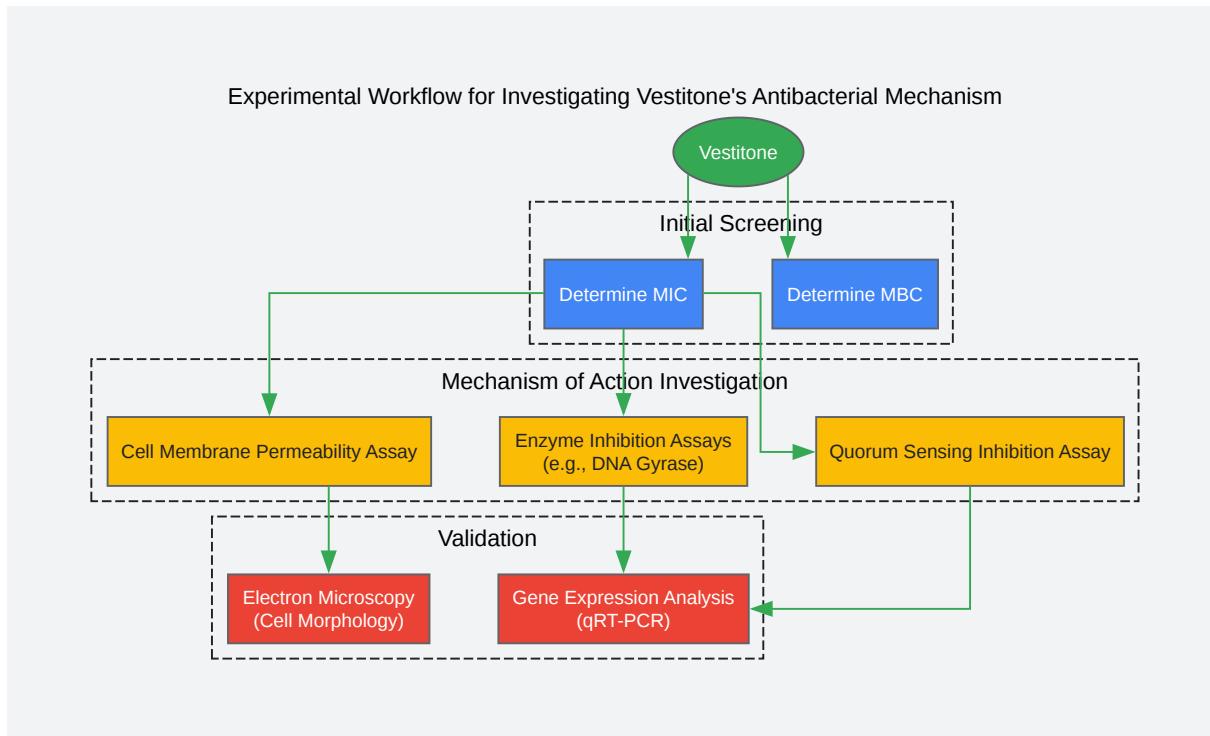
Vestitone has been identified as an antibacterial agent.^[1] While the specific molecular mechanisms of **vestitone** are still under investigation, the antibacterial activities of flavonoids, in general, are known to involve several key processes.

Potential Antibacterial Mechanisms of Action

Based on the known activities of related isoflavonoids, the antibacterial action of **vestitone** may involve one or more of the following mechanisms:

- Disruption of Bacterial Membranes: Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of integrity, increased permeability, and dissipation of the membrane potential.[3][4][5] This can disrupt essential cellular processes and lead to cell death.
- Inhibition of Bacterial Enzymes: Flavonoids have been shown to inhibit various bacterial enzymes that are crucial for survival, such as DNA gyrase and enzymes involved in cell wall synthesis.[6][7][8][9][10]
- Interference with Bacterial Signaling: Some flavonoids can interfere with bacterial quorum sensing and other signaling pathways that regulate virulence and biofilm formation.

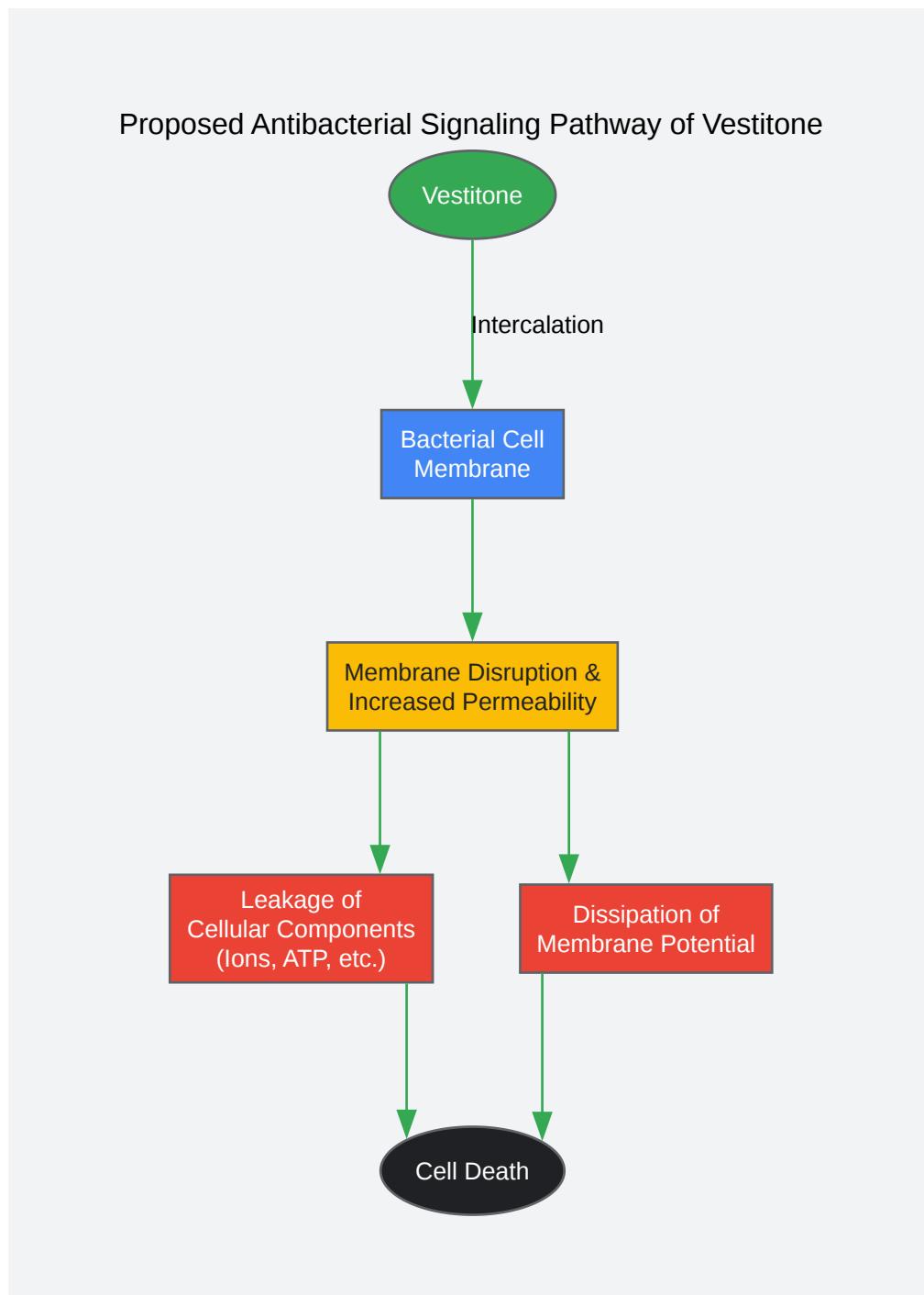
The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of **vestitone**.



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Caption: A logical workflow for elucidating the antibacterial mechanism of **Vestitone**.

The following diagram illustrates a plausible signaling pathway for the antibacterial action of **Vestitone**, focusing on the disruption of the bacterial cell membrane.



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Caption: A simplified diagram of **Vestitone**'s potential effect on the bacterial cell membrane.

Conclusion

Vestitone presents a promising scaffold for the development of new antibacterial agents. This guide has summarized the available spectroscopic information and outlined general methodologies for its characterization. Further research is warranted to fully elucidate its NMR and MS spectral data and to investigate its specific antibacterial mechanism of action and its effects on bacterial signaling pathways. Such studies will be crucial for realizing the full therapeutic potential of this natural product.

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- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Vestitone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219705#spectroscopic-data-nmr-ms-for-vestitone>

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